Glucose isomerase from streptomyces rubiginosus

Description

Historical Context and Discovery

The discovery and development of this compound represents a pivotal milestone in industrial enzymology and biotechnology. The initial observation of D-xylose isomerase activity was first documented by Mitsuhashi and Lampen in 1953 in the bacterium Lactobacillus pentosus, marking the beginning of scientific interest in this class of enzymes. However, the broader industrial significance became apparent in 1957 when Kooi and Marshall noted the enzyme's remarkable ability to convert D-glucose to D-fructose, a discovery that would ultimately revolutionize the sweetener industry.

The path from scientific discovery to industrial application involved significant technological breakthroughs spanning several decades. The conversion of glucose to fructose by xylose isomerase was first patented in the 1960s, but early implementations faced substantial challenges as the enzymes remained in solution, making enzyme recycling economically impractical. The breakthrough came with the development of immobilized xylose isomerase technology in Japan by Takanashi, which created fixed enzymes on solid surfaces, enabling continuous processing and enzyme reuse. This innovation proved essential for the subsequent development of industrial fermentation processes used in manufacturing high-fructose corn syrup, transforming what was once a laboratory curiosity into a billion-dollar industry.

The structural characterization of glucose isomerase from various microorganisms began in earnest during the 1980s, with Streptomyces rubiginosus being among the first species to have its enzyme structure determined in 1984. This early structural work laid the foundation for understanding the enzyme's catalytic mechanism and provided crucial insights for subsequent protein engineering efforts. The determination of crystal structures from multiple Streptomyces species, including S. olivochromogenes in 1988, S. violaceoniger in 1988, and others, established a comprehensive structural database that continues to inform modern enzyme engineering approaches.

Enzyme Classification and Nomenclature

This compound belongs to the isomerase family of enzymes, specifically classified under the Enzyme Commission number EC 5.3.1.5. This classification system, developed by the International Union of Biochemistry and Molecular Biology, categorizes enzymes based on their catalytic mechanisms, with EC 5 designating isomerases that catalyze structural rearrangements within single molecules. The subsequent digits provide increasingly specific classification, with 5.3.1.5 indicating its function as an aldose-ketose-isomerase that facilitates the interconversion between aldose and ketose forms of sugars.

The enzyme is known by several alternative names that reflect its diverse substrate specificity and historical development. The accepted name according to the ENZYME database is xylose isomerase, but it is also commonly referred to as D-xylose aldose-ketose-isomerase, D-xylose isomerase, D-xylose ketoisomerase, and D-xylose ketol-isomerase. The designation as glucose isomerase emerged from its industrial application in glucose-to-fructose conversion, despite the fact that xylose represents its natural substrate. This dual nomenclature reflects the enzyme's broad substrate specificity, as it can effectively catalyze the isomerization of various pentoses and hexoses.

The systematic name for this enzyme class is α-D-xylopyranose aldose-ketose-isomerase, which precisely describes its primary catalytic function. The enzyme catalyzes the reaction α-D-xylose = α-D-xylulofuranose, representing the fundamental chemical transformation that underlies its industrial applications. This broad substrate specificity extends beyond xylose to include D-ribose, L-arabinose, L-rhamnose, D-allose, and most significantly for industrial applications, the conversion of D-glucose to D-fructose. The enzyme's remarkable versatility in substrate recognition has made it invaluable not only for sugar processing but also for various biotechnological applications requiring specific sugar transformations.

Biological Function in Streptomyces rubiginosus

Within its native biological context, this compound serves as a crucial component of the organism's carbohydrate metabolism pathway. Streptomyces rubiginosus, a soil-dwelling bacterium belonging to the actinobacteria phylum, utilizes this enzyme as part of its adaptive response to varying carbon sources in its natural environment. The enzyme enables the organism to efficiently metabolize pentose sugars, particularly xylose, which are abundant in plant biomass and soil organic matter where these bacteria typically thrive.

The enzyme's natural substrate preference for xylose reflects the ecological niche of Streptomyces rubiginosus, which frequently encounters plant-derived polysaccharides containing xylan, a major component of plant cell walls. Through the action of glucose isomerase, the bacterium can convert xylose to xylulose, which then enters the pentose phosphate pathway for energy generation and biosynthetic precursor formation. This metabolic capability provides Streptomyces rubiginosus with a competitive advantage in environments rich in lignocellulosic materials, allowing it to utilize carbon sources that many other microorganisms cannot efficiently process.

The enzyme's production in Streptomyces rubiginosus is subject to complex regulatory mechanisms that respond to nutrient availability and environmental conditions. Recent research has demonstrated that the expression of glucose isomerase can be significantly enhanced through genetic engineering approaches, with ribosomal RNA promoters proving particularly effective for achieving high-level production. Studies have shown that the rRNA promoter rrnD can yield glucose isomerase production titers eight times higher than traditional promoters, reaching activities of up to 79.7 ± 7.5 U mL⁻¹ at 96 hours. This enhanced production capability has important implications for industrial applications, as it reduces the cost and complexity of enzyme production while improving overall process economics.

Economic and Industrial Significance

The economic impact of this compound extends far beyond its biological origins, representing one of the most commercially successful enzyme applications in modern biotechnology. The enzyme serves as the foundation of the high-fructose corn syrup industry, which produces millions of tons of sweetener annually for food and beverage applications worldwide. This industrial application emerged from the enzyme's unique ability to convert glucose, derived from corn starch, into fructose, which is significantly sweeter than glucose and provides economic advantages for sweetener production.

The development of immobilized glucose isomerase technology has been particularly crucial for industrial viability, enabling continuous processing systems that can operate for extended periods while maintaining high catalytic efficiency. Studies have demonstrated that immobilized glucose isomerase exhibits three-fold higher catalytic efficiency compared to free enzyme in glucose-to-fructose isomerization, making industrial processes economically feasible. The stability of both native and cross-linked crystalline forms of the enzyme has been extensively studied, with research showing that cross-linked crystalline forms demonstrate superior stability in the presence of substrate, while native enzyme forms show better stability in buffer solutions.

The global market for glucose isomerase applications continues to expand beyond traditional sweetener production into emerging areas such as bioethanol production and specialty chemical synthesis. The enzyme's ability to convert xylose to xylulose makes it valuable for biomass conversion processes, where it can help transform agricultural waste and woody biomass into fermentable sugars for biofuel production. Recent advances in enzyme engineering have focused on improving the enzyme's pH tolerance and thermal stability, with engineered variants showing enhanced activity at lower pH values that are more compatible with industrial processing conditions.

Properties

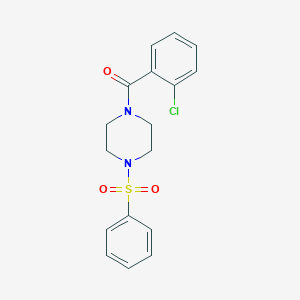

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJZQMIEZWFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9055-00-9 | |

| Record name | Glucose isomerase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isomerase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glucose isomerase from streptomyces rubiginosus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Fermentation Media Composition

Optimal enzyme yield depends on carbon and nitrogen sources. Xylose acts as a critical inducer, enhancing GI production by up to 70% compared to glucose-based media. A typical production medium includes:

| Component | Concentration (%) | Function |

|---|---|---|

| Xylose | 0.75–1.5 | Inducer and carbon source |

| Peptone | 1.0 | Nitrogen source |

| Yeast extract | 0.5 | Growth factors |

| MgSO₄·7H₂O | 0.1 | Cofactor stabilization |

| Corn cob or husk | 2.0 | Low-cost agro-residue |

Crude agro-residues like corn cob or wheat husk reduce production costs while maintaining enzyme titers. The pH is maintained at 6.5–7.0, and incubation occurs at 35°C for 48–72 hours under aerobic conditions.

Strain Improvement and Inducer Alternatives

Historically, GI production required xylose as an inducer and Co²⁺ as a cofactor. However, constitutive mutants of S. rubiginosus have been developed to eliminate xylose dependency, reducing process costs by 20%. Additionally, Mn²⁺ or Mg²⁺ substitutes for Co²⁺ in modern protocols to avoid toxicity concerns in food applications.

Enzyme Extraction and Cell Disruption

Post-fermentation, cells are harvested via centrifugation (12,000–20,000 × g) and subjected to disruption to release intracellular GI.

Mechanical Disruption

Homogenization using high-pressure systems or bead mills achieves >90% cell lysis efficiency. For example:

Chemical Lysis

Alternative methods include lysozyme treatment (0.1 mg/mL, 37°C, 1 hour) followed by osmotic shock, yielding 70–75% activity retention.

Purification Techniques

Crude GI extracts are purified through a combination of precipitation and chromatography.

Ammonium Sulfate Precipitation

A two-step salting-out process is commonly employed:

| Step | Ammonium Sulfate Saturation (%) | Purpose | Activity Recovery (%) |

|---|---|---|---|

| 1 | 40 | Remove contaminants | 30–40 |

| 2 | 70 | Precipitate GI | 60–70 |

The pellet from 70% saturation is dissolved in Tris-HCl buffer (pH 7.0) and dialyzed to remove salts.

Ion-Exchange Chromatography

DEAE-cellulose chromatography further purifies GI:

-

Column equilibration : 20 mM Tris-HCl, pH 7.5

-

Elution : Linear NaCl gradient (0–1.0 M)

-

Specific activity : Increases from 120 U/mg (crude) to 580 U/mg (purified)

Immobilization for Industrial Applications

Immobilization enhances GI stability and enables reuse in continuous reactors.

Adsorption onto DEAE-Cellulose

The JECFA monograph describes immobilizing GI onto diethylaminoethyl (DEAE) cellulose:

Covalent Attachment to Eupergit C 250 L

Eupergit C 250 L, a macroporous epoxy-activated resin, offers superior binding:

-

Immobilization yield : 95%

-

Half-life : 60 days at 65°C

-

Kinetic efficiency : Kₘ = 0.12 mM (glucose), Vₘₐₓ = 12 μmol/min/mg

Characterization of Purified GI

Chemical Reactions Analysis

Types of Reactions: Glucose isomerase catalyzes the reversible isomerization of aldoses to ketoses. Specifically, it converts D-glucose to D-fructose and D-xylose to D-xylulose . This reaction is an example of an intramolecular oxidoreductase activity.

Common Reagents and Conditions: The enzyme requires the presence of divalent metal ions, such as magnesium or cobalt, to function effectively. The optimal conditions for the reaction include a pH range of 7-8 and a temperature range of 60-70°C .

Major Products: The primary products of the reactions catalyzed by glucose isomerase are D-fructose and D-xylulose. These products are essential in the production of high-fructose corn syrup and bioethanol .

Scientific Research Applications

Industrial Production of High-Fructose Corn Syrup

One of the primary applications of glucose isomerase from Streptomyces rubiginosus is in the production of high-fructose corn syrup. This syrup is widely used as a sweetener in food and beverage industries due to its sweetness and cost-effectiveness compared to sucrose. The enzyme facilitates the conversion of glucose, derived from corn starch, into fructose, which is sweeter than glucose.

- Process Overview :

- Corn starch is hydrolyzed to produce glucose.

- Glucose is then treated with glucose isomerase, converting it into fructose.

- The resulting syrup typically contains a higher percentage of fructose (usually 42% or 55%).

Bioethanol Production

Glucose isomerase also plays a significant role in bioethanol production. The enzyme helps convert sugars into fermentable substrates, enhancing the overall yield of ethanol from biomass.

- Mechanism :

- The enzyme catalyzes the conversion of D-glucose to D-fructose, which can then be fermented by yeast into ethanol.

- This process increases the efficiency of bioethanol production from various carbohydrate sources.

Synthesis of Rare Sugars

Beyond its conventional applications, glucose isomerase from Streptomyces rubiginosus can also be utilized for synthesizing rare sugars, which have unique properties beneficial for pharmaceuticals and food products.

- Rare Sugars Produced :

- D-ribulose

- L-rhamnulose

- D-xylulose

These sugars are often used in specialized dietary products and have potential therapeutic effects.

Enzyme Stability and Engineering

Research has focused on enhancing the stability and efficiency of glucose isomerase for industrial applications. Studies indicate that cross-linked crystalline forms of the enzyme exhibit improved stability under operational conditions, which can lead to increased productivity and reduced costs in industrial processes.

- Findings :

Safety and Regulatory Aspects

The use of glucose isomerase in food processing has undergone extensive safety evaluations. Regulatory bodies such as the European Food Safety Authority have assessed its safety for use in food products, concluding that it does not pose significant health risks when used as intended .

Case Study 1: High-Fructose Corn Syrup Production

A study demonstrated that using glucose isomerase from Streptomyces rubiginosus resulted in a fructose yield increase by optimizing reaction conditions such as pH and temperature. The enzyme was immobilized on a carrier to enhance reusability, leading to cost-effective production methods.

Case Study 2: Bioethanol Yield Enhancement

In another study focusing on bioethanol production, researchers integrated glucose isomerase into fermentation processes involving lignocellulosic biomass. The addition of this enzyme improved sugar conversion rates significantly, thus enhancing overall ethanol yields.

Mechanism of Action

Glucose isomerase is similar to other isomerases, such as those from Streptomyces griseofuscus and Streptomyces avermitilis. glucose isomerase from Streptomyces rubiginosus exhibits unique activity on L-arabinose, in addition to D-glucose and D-xylose . This broader substrate specificity makes it particularly valuable in various industrial applications.

Comparison with Similar Compounds

Comparison with Similar Glucose Isomerases

Structural Features

SruGI shares a conserved (β/α)₈-barrel fold with other microbial GIs but exhibits distinct structural nuances:

- Active Site Geometry: SruGI’s active site accommodates a broad substrate range, including D-xylose and rare sugars like D-allulose, due to flexible loops surrounding the catalytic pocket . In contrast, Actinoplanes missouriensis GI has a narrower substrate profile, favoring xylose isomerization .

- Metal Ion Coordination : SruGI binds Mg²⁺ or Mn²⁺ at two metal-binding sites (M1 and M2), critical for catalytic activity. Co²⁺ activation, common in Streptomyces albus GI, is absent in SruGI, eliminating cobalt-related toxicity concerns in HFCS production .

Table 1: Structural Comparison of SruGI with Homologous GIs

| Enzyme Source | PDB Code | Metal Ions Bound | Resolution (Å) | Substrate Specificity |

|---|---|---|---|---|

| S. rubiginosus (SruGI) | 7DFJ | Mg²⁺, Mn²⁺ | 0.99 | D-glucose, D-xylose, D-allulose |

| S. olivochromogenes | N/A | Co²⁺, Mg²⁺ | 2.5 | D-xylose (preferential) |

| Actinoplanes missouriensis | 1XIM | Mn²⁺ | 1.6 | D-xylose, limited glucose |

| Bacillus licheniformis | 3KBM | Ni²⁺ | 2.2 | D-glucose (thermophilic) |

Catalytic Efficiency and Kinetic Parameters

SruGI demonstrates a Km of 0.8 mM for D-glucose, lower than Streptomyces sp. SK GI (Km = 1.2 mM), indicating higher substrate affinity . Its turnover number (kcat = 1,200 min⁻¹) surpasses Penicillium fellutanum GI (kcat = 450 min⁻¹) but is comparable to Thermus thermophilus GI .

Table 2: Kinetic Parameters of Microbial GIs

| Enzyme Source | Substrate | Km (mM) | kcat (min⁻¹) | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|---|

| S. rubiginosus (SruGI) | D-glucose | 0.8 | 1,200 | 7.6–7.8 | 57 |

| Streptomyces sp. SK | D-glucose | 1.2 | 950 | 6.5–7.0 | 60 |

| Bacillus licheniformis | D-glucose | 2.5 | 800 | 7.0–7.5 | 75 |

| Penicillium fellutanum | D-glucose | 3.0 | 450 | 6.8–7.2 | 50 |

Thermostability and Industrial Performance

SruGI’s immobilization on DEAE-cellulose or TiO₂ resins enhances operational stability, retaining >80% activity after 30 cycles . By comparison, Lactobacillus bifermentans GI loses 50% activity under similar conditions due to weaker metal-ion stabilization . SruGI’s thermostability (T₅₀ = 75°C) exceeds Streptomyces violaceoniger GI (T₅₀ = 65°C), attributed to its rigid tertiary structure and salt-bridge networks .

Biological Activity

Glucose isomerase (GI) from Streptomyces rubiginosus is a significant enzyme in industrial biotechnology, primarily known for its role in the conversion of glucose to fructose. This enzymatic activity is crucial for the production of high-fructose corn syrup (HFCS) and has implications in bioethanol production from hemicellulosic hydrolysates. This article explores the biological activity of glucose isomerase, including its mechanisms, stability, and applications.

Enzymatic Mechanism

Glucose isomerase catalyzes the reversible isomerization of glucose to fructose and xylose to xylulose. The enzyme operates through a metal-dependent mechanism, typically requiring divalent cations such as Mg²⁺ or Mn²⁺ at its active sites. These metal ions are essential for substrate binding and the catalytic activity of the enzyme. The active site comprises several key residues that facilitate the conversion process, including glutamic acid and aspartic acid residues that coordinate with the metal ions .

Stability and Performance

The stability of glucose isomerase is a critical factor for its industrial application. Research indicates that glucose isomerase from S. rubiginosus exhibits optimal activity at temperatures around 80-85°C and pH levels between 7.5 and 8.5. However, its activity decreases significantly at temperatures exceeding 95°C .

Factors Affecting Stability

- Thermal Stability : Studies have shown that increasing temperatures can lead to enzyme deactivation due to thiol oxidation of cysteine residues and Maillard reactions with sugars present in HFCS .

- Immobilization Techniques : Immobilization on carriers like silica gel has been explored to enhance stability and reusability. The activity yield post-immobilization ranged between 20% to 40%, demonstrating improved operational stability .

- Structural Integrity : The tetrameric structure of glucose isomerase is crucial for its biological activity. Mutations that enhance subunit interactions can improve enzyme stability under operational conditions .

Research Findings

Recent studies have focused on enhancing the production and efficiency of glucose isomerase through genetic engineering techniques:

- A marker-free system utilizing ribosomal RNA promoters has been developed to increase glucose isomerase expression levels significantly—up to 79.7 U/mL—demonstrating the potential for industrial-scale applications .

- Comparative studies using X-ray crystallography have elucidated structural differences between glucose isomerases from various sources, revealing insights into their functional mechanisms and stability .

Case Studies

- Industrial Application in HFCS Production : The enzyme's ability to convert glucose into fructose efficiently makes it indispensable in producing HFCS, which is widely used in food processing.

- Bioethanol Production : Glucose isomerase plays a role in fermenting hemicellulosic hydrolysates into bioethanol, showcasing its versatility beyond sweetener production .

Data Table: Enzyme Characteristics

| Parameter | Value |

|---|---|

| Optimal Temperature | 80-85 °C |

| Optimal pH | 7.5 - 8.5 |

| Maximum Activity (U/mL) | 79.7 ± 7.5 |

| Activity Yield Post-Immobilization | 20-40% |

| Thermal Stability (Deactivation Temp) | >95 °C |

Q & A

Basic Research Questions

Q. What structural characteristics of Streptomyces rubiginosus glucose isomerase (GI) contribute to its thermostability and metal ion dependency?

- Methodological Answer : The enzyme's thermostability and metal-binding properties are attributed to its tetrameric structure and conserved metal-coordinating residues (e.g., His220, Asp257, Lys289). X-ray crystallography (1.6–1.9 Å resolution) reveals a two-metal ion mechanism involving Mg²⁺ or Co²⁺, which stabilize the active site and mediate hydride transfer during isomerization . Kinetic assays under varying metal ion conditions (e.g., Mg²⁺ vs. Co²⁺) can quantify their impact on catalytic efficiency .

Q. How can GI activity be assayed under physiologically relevant conditions for bioconversion studies?

- Methodological Answer : Standard assays use packed-bed reactors with 45% (w/w) glucose at pH 7.0–8.5 and 60°C, mimicking industrial conditions. Activity is measured via fructose yield using HPLC or polarimetry. Adjustments for low-pH studies (e.g., pH 5.8) require modified buffer systems and kinetic modeling to account for protonation state changes in active-site residues .

Q. What are the limitations of using wild-type GI in low-pH fermentation systems?

- Methodological Answer : Wild-type GI from S. rubiginosus exhibits reduced activity below pH 6 due to suboptimal substrate affinity (e.g., KM increases by ~10× at pH 5.8). Rational design strategies, such as replacing Asn215 with Glu, lower KM by enhancing substrate binding in acidic conditions .

Advanced Research Questions

Q. How can rational enzyme engineering improve GI activity in acidic environments for lignocellulosic biofuel production?

- Methodological Answer : Site-directed mutagenesis targeting proton-sensitive residues (e.g., Asp57, Lys289) improves low-pH activity. For example:

- N-terminal His-tagging : Increases substrate affinity at pH 5.8 by altering local charge distribution .

- Asp215Glu substitution : Reduces KM by 10× and increases kcat by 4× via enhanced hydrogen bonding .

Computational tools (e.g., molecular dynamics simulations) predict protonation states of active-site residues under varying pH .

Q. How do conflicting reports on GI mutant activity (e.g., Asp57His vs. Asp57Asn) inform experimental design?

- Methodological Answer : Contradictions arise from differences in expression systems, purification protocols, or assay conditions. To resolve discrepancies:

- Standardize activity assays (e.g., 60°C, 4 mM Mg²⁺, pH 7.5) .

- Use circular dichroism (CD) to confirm structural integrity of mutants .

- Compare kinetic parameters (KM, Vmax) across studies to isolate mutation-specific effects .

Q. What advanced techniques validate GI structural stability under non-ambient conditions (e.g., high pressure)?

- Methodological Answer : Small-angle neutron scattering (SANS) at pressures up to 150 MPa confirms GI retains its tetrameric structure in solution, making it a robust standard for high-pressure studies . Pair SANS with differential scanning calorimetry (DSC) to correlate structural stability with thermal denaturation profiles .

Q. How can GI be immobilized without compromising activity for continuous bioprocessing?

- Methodological Answer : Covalent immobilization on silica or chitosan matrices preserves >80% activity. Critical parameters:

- Crosslinker choice : Glutaraldehyde minimizes active-site obstruction compared to EDC/NHS .

- Pore size optimization : Ensures substrate diffusion while retaining enzyme stability .

Activity retention is quantified via packed-bed reactor performance over multiple cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.